molecular formula C8H10O2 B1589295 5-Methoxy-2-methylphenol CAS No. 20734-74-1

5-Methoxy-2-methylphenol

Cat. No.: B1589295
CAS No.: 20734-74-1
M. Wt: 138.16 g/mol
InChI Key: QXIOWYFFTWXSHE-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylphenol, also known as 2-methoxy-5-methylphenol, is an organic compound with the molecular formula C₈H₁₀O₂. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylphenol typically involves the methylation of 2-methylphenol (o-cresol) using methanol in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions, with sulfuric acid or sodium hydroxide commonly used as catalysts .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic demethylation using transition metal catalysts like copper or palladium. These methods allow for higher yields and more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methoxy-2-methylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylphenol involves its interaction with various molecular targets and pathways. The compound’s methoxy and methyl groups influence its reactivity and interactions with enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

    Phenol: The parent compound, lacking the methoxy and methyl groups.

    2-Methylphenol (o-Cresol): Similar structure but without the methoxy group.

    4-Methoxyphenol: Similar structure but with the methoxy group in a different position.

Uniqueness: 5-Methoxy-2-methylphenol is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it suitable for specific applications in various fields .

Properties

IUPAC Name

5-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIOWYFFTWXSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449507
Record name 5-methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-74-1
Record name 5-Methoxy-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-2-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF9UJ4G65C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-5-(methyloxy)aniline (Intermediate 11, 6.0 g) in H2SO4 (5 M, 20 mL) was added portionwise NaNO2 (3.4 g, 49.3 mmol) at 0-5° C. The mixture was stirred at 50° C. for 1 hour and extracted with ethyl acetate (4 times 30 mL). The combined ethyl acetate layers were dried over sodium sulphate and concentrated under vacuum to give a residue, which was purified by column chromatography on silica gel (with EtOAc:PE=1:20 as eluents) to afford the title compound as a solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Hydroxy-4-methoxy-benzaldehyde (3 g, 19.7 mmol), ammonium formate (6.2 g, 99 mmol) and palladium/carbon (900 mg @ 10%) were added to 26 ml glacial acetic acid and heated at 110° C. for 1 h. The reaction was cooled, filtered, and diluted with water (100 ml). The crude product was extracted with chloroform (3×50 ml), washed with water, brine, and dried over anhydrous sodium sulfate. The resulting solution was concentrated and used for the next step without further purification. MS m/z 139 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
catalyst
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 10.0 g (65.8 mmoles) of 2-hydroxy-4-methoxybenzaldehyde in 50 mL of HOAc and 50 mL of concentrated HCl, was added 17.2 g (263.2 mg atoms) of powdered zinc. The mixture was heated one hour at 85-90° C. and then extracted three times between EtOAc and saturtated NaCl solution. The organic layer was washed with saturated NaHCO3, dried over Na2SO4, and evaporated under vacuum. The crude product was purified via silica gel flash chromatography (0 to 20% EtOAc in hexane), giving 2.0 g (22.0%) of 3-hydroxy-4-methylanisole as an oil which crystallized on standing, melting at 34-35° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
17.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2-hydroxy-4-methoxy-benzaldehyde (5.00 g, 32.86 mmol) and palladium under carbon (10%) (3.50 g, 3.28 mmol) in ethanol (32 mL) and acetic acid (3 mL) is stirred under 60 psi of hydrogen. After stirring overnight, the mixture is filtered off through Celite and washed with methanol. The mixture is concentrated under reduced pressure, and purified by flash chromatography by eluting with hexane:ethyl acetate 2:1 to afford the title compound (3.96 g, 87%). Rf=0.58 (hexane:ethyl acetate 2:1). δ1HNMR (300 MHz, CDCl3): 2.18 (s, 3H), 3.75 (s, 3H), 6.42 (m, 2H), 7.00(d, 1H, J=8.9 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-methylphenol
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5-Methoxy-2-methylphenol
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5-Methoxy-2-methylphenol
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5-Methoxy-2-methylphenol
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5-Methoxy-2-methylphenol
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5-Methoxy-2-methylphenol
Customer
Q & A

Q1: What happens to 5-methoxy-2-methylphenol under photochemical conditions in the presence of AlBr3?

A1: When this compound is irradiated with UV light in the presence of aluminum bromide (AlBr3), it undergoes a methyl group transposition reaction. [] This reaction leads to the formation of an equilibrium mixture of three isomeric methoxycresols:

    Q2: Has this compound been identified in any natural sources?

    A2: While the provided research articles do not mention this compound specifically being isolated from natural sources, a closely related compound, 4-(2'-hydroxyphenethyl)-5-methoxy-2-methylphenol, was newly identified in the stem bark of Bauhinia rufescens (Fabaceae). [] This suggests that similar phenolic compounds, potentially including this compound, could be present in natural sources. Further investigation into the phytochemical profiles of various plant species would be needed to confirm its presence.

    Q3: Are there any reported biological activities associated with this compound or its structural analogs?

    A3: While the provided research doesn't specifically investigate the biological activity of this compound, it highlights the biological potential of its structural analog, 6-methoxy-7-methyl-8-hydroxydibenz[b,f]oxepin, also isolated from Bauhinia rufescens. [] This compound demonstrated weak to moderate antimicrobial activity against various Gram-positive and Gram-negative bacterial and fungal strains. [] This finding suggests that this compound and its derivatives could possess interesting biological activities warranting further investigation.

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